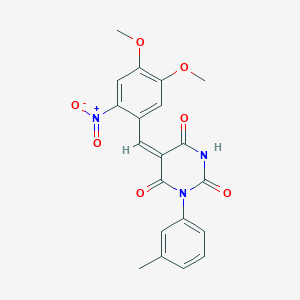![molecular formula C17H16ClNO B5228521 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one, also known as Clomiphene or Clomid, is a synthetic nonsteroidal selective estrogen receptor modulator (SERM). It is widely used in scientific research to investigate the effects of estrogen on reproductive health and fertility.
Mecanismo De Acción
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one works by binding to estrogen receptors in the hypothalamus and blocking the negative feedback of estrogen on the release of gonadotropin-releasing hormone (GnRH). This leads to an increase in GnRH release, which in turn stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. The increase in FSH and LH levels leads to follicular development and ovulation.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one has both estrogenic and anti-estrogenic effects, depending on the tissue and receptor type. In the hypothalamus, 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one acts as an estrogen antagonist, while in the ovary, it acts as an estrogen agonist. 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one also has effects on other tissues, such as the endometrium, cervix, and breast.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is a useful tool for studying the regulation of ovulation and the hypothalamic-pituitary-gonadal axis. It is relatively inexpensive and easy to use. However, it has some limitations, such as its potential to cause ovarian hyperstimulation syndrome (OHSS) and its effects on other tissues, such as the endometrium and cervix.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one. One area of interest is the development of more selective SERMs that have fewer side effects and a more specific mechanism of action. Another area of interest is the use of 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one in combination with other drugs to improve its efficacy and reduce its side effects. Additionally, there is a need for more research on the long-term effects of 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one on reproductive health and fertility.
Métodos De Síntesis
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethylaniline to form 1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)amino-2-propanol. This intermediate is then oxidized to form 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is commonly used in scientific research to investigate the effects of estrogen on reproductive health and fertility. It is particularly useful in studying the hypothalamic-pituitary-gonadal axis and its regulation of ovulation. 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is also used to induce ovulation in women with ovulatory dysfunction and to treat male infertility.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,3-dimethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-4-3-5-16(13(12)2)19-11-10-17(20)14-6-8-15(18)9-7-14/h3-11,19H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHXYIUVXZPRNZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5228440.png)

![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
![1-[4-methyl-7-(2-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B5228457.png)
![4b,9b-dihydroxy-1-methyl-1,4b,9b,10-tetrahydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione](/img/structure/B5228460.png)
![[1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5228461.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228484.png)


![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)